N-(1,3-benzothiazol-2-yl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide
Description
This compound features a thiazole core substituted with a 4-methyl group, a 3,4,5-trimethoxyphenyl moiety at position 2, and a benzothiazole-2-yl carboxamide at position 3. The 3,4,5-trimethoxyphenyl group is a hallmark of tubulin-binding anticancer agents (e.g., combretastatin analogs), while the benzothiazole moiety is associated with antimicrobial and kinase-modulating activities . Its synthesis likely involves coupling a preformed thiazole-carboxylic acid with a benzothiazole amine, as seen in analogous syntheses .
Properties
Molecular Formula |
C21H19N3O4S2 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C21H19N3O4S2/c1-11-18(19(25)24-21-23-13-7-5-6-8-16(13)29-21)30-20(22-11)12-9-14(26-2)17(28-4)15(10-12)27-3/h5-10H,1-4H3,(H,23,24,25) |
InChI Key |
PQOOUMXESPYPRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(1,3-benzothiazol-2-yl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-mercaptobenzothiazole with an appropriate acid chloride to form the benzothiazole core . This intermediate can then be further functionalized through a series of reactions, including condensation and cyclization, to introduce the desired substituents on the thiazole ring .
Industrial production methods for benzothiazole derivatives often involve multi-step processes that include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation . These methods are designed to optimize yield and purity while minimizing reaction times and costs.
Chemical Reactions Analysis
Nucleophilic Substitution at the Benzothiazole Ring
The 2-position of the benzothiazole ring is susceptible to nucleophilic substitution due to electron-withdrawing effects from the adjacent sulfur and nitrogen atoms. Key reactions include:
-
Amination : Reaction with hydrazine derivatives under reflux in ethanol yields hydrazino-substituted analogs. For example, substitution with 2-hydrazinobenzothiazole forms derivatives showing enhanced antibacterial activity .
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) generates N-alkylated products, often used to modify solubility and bioavailability .
Conditions :
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Amination | Hydrazine hydrate, ethanol, 70°C, 2h | Hydrazino derivatives | 75–89 |
| Alkylation | Methyl iodide, K₂CO₃, DMF, 25°C, 12h | N-Methylated analogs | 72–85 |
Electrophilic Aromatic Substitution at the Trimethoxyphenyl Group
The electron-rich 3,4,5-trimethoxyphenyl group undergoes electrophilic substitution, primarily at the para position relative to the methoxy groups:
-
Nitration : Reaction with HNO₃/H₂SO₄ at 0–5°C introduces nitro groups, forming intermediates for further functionalization.
-
Sulfonation : Treatment with fuming H₂SO₄ produces sulfonic acid derivatives, which are precursors for salt formation.
Key Data :
-
Nitration proceeds with 85–90% regioselectivity for the para position.
-
Sulfonation requires strict temperature control (<10°C) to avoid over-sulfonation.
Hydrolysis Reactions of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : HCl (6M) at reflux yields the corresponding carboxylic acid .
-
Basic Hydrolysis : NaOH (10%) generates the sodium salt of the acid, which is water-soluble .
Applications :
-
Hydrolyzed products serve as intermediates for coupling with amines or alcohols to create novel derivatives with improved pharmacokinetic profiles .
Oxidation and Reduction Reactions
-
Oxidation : The thiazole ring’s sulfur atom can be oxidized with H₂O₂ in acetic acid to form sulfoxide or sulfone derivatives, altering electronic properties.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzothiazole ring’s aromaticity, though this is less common due to steric hindrance from the trimethoxyphenyl group.
Notable Outcomes :
-
Sulfoxide derivatives exhibit increased polarity, enhancing aqueous solubility.
-
Reduction products are unstable under ambient conditions, requiring inert atmospheres for isolation.
Condensation Reactions
The carboxamide group participates in condensation with aldehydes or ketones:
-
Schiff Base Formation : Reaction with aromatic aldehydes (e.g., 5-nitrothiophene-2-carboxaldehyde) in ethanol forms imine-linked derivatives, which show enhanced antiproliferative activity in cancer cell lines .
Example :
-
Condensation with 5-nitrothiophene-2-carboxaldehyde yields a Schiff base with a GI₅₀ of 46.14% against SK-BR-3 breast cancer cells .
Functionalization via Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings at the trimethoxyphenyl group enable the introduction of aryl/heteroaryl groups:
-
Borylation : Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ forms boronic ester intermediates .
-
Coupling : Subsequent reaction with aryl halides (e.g., 4-bromoanisole) produces biaryl derivatives with extended π-systems .
Optimized Conditions :
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis .
In medicine, benzothiazole derivatives are explored for their potential as anticancer, antimicrobial, and antiviral agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . In industry, benzothiazole derivatives are used as additives in rubber production and as corrosion inhibitors .
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit enzymes involved in essential biological processes, such as DNA replication and protein synthesis . This inhibition disrupts the normal functioning of cells, leading to cell death or growth inhibition .
Molecular docking studies have shown that the compound can bind to the active sites of target enzymes, forming stable complexes that prevent substrate binding and catalysis . This binding is often facilitated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Thiazole Derivatives with Trimethoxyphenyl Groups
- 4-Methyl-2-(3,4,5-trimethoxybenzamido)thiazole-5-carboxylic acid (2j) : Shares the 4-methyl-thiazole and trimethoxyphenyl groups but lacks the benzothiazole carboxamide. This compound was synthesized via benzotriazole-mediated coupling and may exhibit antibacterial activity due to the thiazole core .
- N-(6-chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (3) : Contains a pyrimidine-thiazole hybrid with the trimethoxyphenyl group. It was designed as a tubulin inhibitor, highlighting the pharmacological relevance of the trimethoxyphenyl motif .
Key Differences : The target compound’s benzothiazole carboxamide may enhance binding to kinases or DNA, while the pyrimidine analog (3) focuses on tubulin disruption.
2.2. Benzothiazole-Containing Compounds
- N-(2-phenyl-1,3-thiazol-5-yl)acetamide derivatives (9a–e) : These feature benzothiazole-linked triazole-thiazole hybrids. For example, 9c (with a 4-bromophenyl group) showed strong docking affinity, suggesting the benzothiazole-triazole scaffold’s versatility in targeting enzymes or receptors .
- N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methylthiadiazole-5-carboxamide : A thiadiazole analog with cyclobutyl substitution, emphasizing how heterocycle variation impacts solubility and metabolic stability .
Key Differences : The target compound’s 3,4,5-trimethoxyphenyl group likely improves membrane permeability compared to bromophenyl or cyclobutyl substituents.
2.3. Trimethoxyphenyl-Containing Anticancer Agents
- N-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine (4b) : Demonstrated moderate anticancer activity (59.73% growth inhibition on leukemia cells). The oxadiazole core and trimethoxyphenyl group synergize for cytotoxicity .
- Combretastatin analogs : These often include trimethoxyphenyl groups for tubulin binding. For example, 4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one showed potent antiproliferative effects .
Key Differences : The target compound’s thiazole-benzothiazole framework may offer dual mechanisms (kinase inhibition and tubulin binding) compared to single-target oxadiazoles.
Physicochemical and Pharmacokinetic Properties
Compliance with Lipinski’s Rule of Five (molecular weight <500, logP <5) supports its drug-likeness .
Biological Activity
N-(1,3-benzothiazol-2-yl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and antiviral activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex heterocyclic structure that includes benzothiazole and thiazole moieties. Its chemical formula is C₁₈H₁₈N₂O₅S₂, with a molecular weight of approximately 398.48 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially influencing its biological activity.
Antimicrobial Activity
Research has shown that compounds with benzothiazole derivatives exhibit promising antimicrobial properties. In a study evaluating various benzothiazole derivatives, it was found that N-(1,3-benzothiazol-2-yl) compounds demonstrated substantial activity against both Gram-positive and Gram-negative bacteria.
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 12.5 µg/mL |
| This compound | Escherichia coli | 25 µg/mL |
These results indicate that the compound exhibits effective antimicrobial activity comparable to standard antibiotics.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies revealed that it significantly inhibits the growth of MCF-7 breast cancer cells.
The structure–activity relationship indicates that the presence of methoxy groups enhances cytotoxicity against cancer cells. The compound's mechanism of action may involve the induction of apoptosis and cell cycle arrest.
Antiviral Activity
Recent studies have also evaluated the antiviral activity of benzothiazole derivatives against various viruses. The compound showed notable protective effects against tobacco mosaic virus (TMV), with a protective activity percentage of around 52% at specific concentrations.
| Compound | Virus | Protective Activity (%) |
|---|---|---|
| This compound | Tobacco Mosaic Virus (TMV) | 52% |
This suggests a potential application in agricultural settings for protecting crops from viral infections.
Case Studies
- Antimicrobial Efficacy : A study conducted on various benzothiazole derivatives highlighted the effectiveness of this compound against resistant strains of bacteria.
- Anticancer Mechanisms : Research involving MCF-7 cells indicated that this compound could induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.
Q & A
Q. Critical Factors :
- Solvent choice : Polar aprotic solvents (DMF, dioxane) improve solubility of intermediates .
- Catalyst selection : Lawesson’s reagent enhances thiolation steps in thiazole synthesis .
- Temperature control : Room temperature for amidation vs. reflux for cyclization .
How can researchers characterize the structure and purity of this compound using spectroscopic and chromatographic techniques?
Basic Research Question
Methodological Approach :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent integration and electronic environments. For example, methoxy protons (δ 3.7–3.9 ppm) and benzothiazole aromatic signals (δ 7.2–8.1 ppm) .
- IR Spectroscopy : Carboxamide C=O stretching (~1650 cm⁻¹) and thiazole C=N absorption (~1550 cm⁻¹) .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .
- Elemental Analysis : Validate %C, %H, %N against theoretical values (±0.3% tolerance) .
What in vitro biological assays are appropriate for evaluating the compound’s activity, and how should conflicting cytotoxicity data be resolved?
Advanced Research Question
Assay Design :
- Anticancer screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Compare activity to reference drugs (e.g., doxorubicin) .
- Mechanistic studies : Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
Q. Resolving Data Contradictions :
- Dose-dependent effects : Re-test at logarithmic concentrations (0.1–100 µM) to identify non-linear responses .
- Control standardization : Use identical cell passage numbers and culture conditions to minimize variability .
- SAR analysis : Compare with analogs (e.g., methoxy group removal) to isolate structural contributors to cytotoxicity .
How can computational modeling predict the binding interactions of this compound with biological targets like tubulin or kinases?
Advanced Research Question
Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to tubulin (PDB: 1SA0) or Aurora kinases. Focus on trimethoxyphenyl interactions with hydrophobic pockets and hydrogen bonding via carboxamide .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- Pharmacophore modeling : Identify critical features (e.g., methoxy groups, thiazole core) for activity using tools like LigandScout .
Validation : Cross-correlate with experimental IC₅₀ values to refine computational models .
What strategies are effective in modifying the compound’s substituents to enhance pharmacological properties while maintaining metabolic stability?
Advanced Research Question
SAR Optimization :
- Methoxy group tuning : Replace 3,4,5-trimethoxyphenyl with mono- or di-methoxy variants to reduce metabolic oxidation while retaining tubulin binding .
- Thiazole modifications : Introduce methyl or fluorine at the 4-position to improve lipophilicity (logP) and blood-brain barrier penetration .
- Prodrug design : Convert the carboxamide to ester prodrugs (e.g., ethyl ester) for enhanced oral bioavailability .
Q. Stability Studies :
- Microsomal assays : Incubate with liver microsomes (human/rat) to identify major metabolites (e.g., demethylation) .
- Plasma stability : Monitor degradation in plasma (37°C, 24 hrs) via LC-MS to guide structural refinements .
How can researchers address solubility challenges during in vivo studies of this compound?
Advanced Research Question
Strategies :
- Co-solvent systems : Use PEG-400/Cremophor EL (1:1) for intravenous administration .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) to enhance aqueous dispersion and tumor targeting .
- Salt formation : Prepare hydrochloride or mesylate salts via acid-base titration to improve crystallinity and solubility .
Q. Characterization :
- DLS/Zeta potential : Confirm nanoparticle size and stability .
- In vivo PK : Measure plasma concentrations post-administration to assess bioavailability improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
